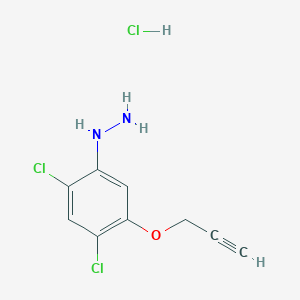
(2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride is a chemical compound with the molecular formula C9H12Cl2N2O. It is a white solid that is not soluble in water . This compound is primarily used as an intermediate in the synthesis of various agrochemicals, particularly herbicides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride involves several steps. Initially, 2,4-dichloro-5-prop-2-ynoxyphenylamine is reacted with hydrochloric acid to form a salt. This mixture is then cooled to 0°C, and sodium nitrite solution is added dropwise. After maintaining the temperature for an hour, stannous chloride solution is added, and the reaction is allowed to proceed at room temperature for three hours. The resulting mixture is filtered to obtain the hydrazine salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of agrochemicals, especially herbicides.
Mécanisme D'action
The mechanism of action of (2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride involves its interaction with specific molecular targets. It primarily acts by inhibiting certain enzymes involved in metabolic pathways. The compound binds to the active site of the enzyme, preventing the substrate from accessing it and thereby inhibiting the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,4-Dichloro-5-isopropoxyphenyl)hydrazine: Similar in structure but with an isopropoxy group instead of a prop-2-ynoxy group.
(2,4-Dichloro-5-methoxyphenyl)hydrazine: Contains a methoxy group instead of a prop-2-ynoxy group.
Uniqueness
(2,4-Dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride is unique due to its prop-2-ynoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of specific agrochemicals and pharmaceuticals .
Propriétés
Numéro CAS |
201420-42-0 |
|---|---|
Formule moléculaire |
C9H9Cl3N2O |
Poids moléculaire |
267.5 g/mol |
Nom IUPAC |
(2,4-dichloro-5-prop-2-ynoxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C9H8Cl2N2O.ClH/c1-2-3-14-9-5-8(13-12)6(10)4-7(9)11;/h1,4-5,13H,3,12H2;1H |
Clé InChI |
MXZFMNNVXKMQDG-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1=C(C=C(C(=C1)NN)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Thia-1-azabicyclo[4.1.0]heptane, 2,2-dioxide](/img/structure/B12583114.png)
![Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate](/img/structure/B12583117.png)
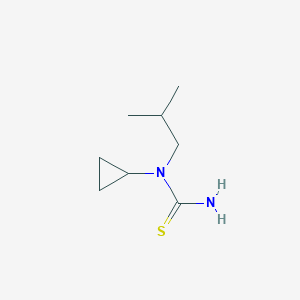
![1-{2-[Benzyl(dichloro)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B12583130.png)
![2-Propenamide, 2-(acetylamino)-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12583133.png)
![4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B12583134.png)
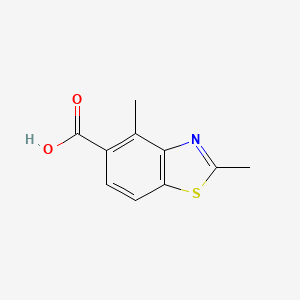
![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583156.png)
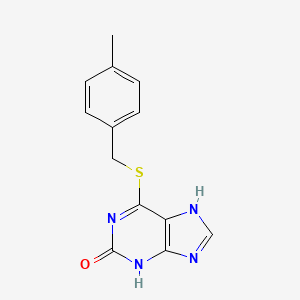
![Spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester](/img/structure/B12583163.png)
![2H-Pyran-2-one, 5-(hydroxymethyl)-6-[(1S)-1-hydroxypropyl]-4-methoxy-](/img/structure/B12583164.png)
![Acetic acid--3-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol (1/1)](/img/structure/B12583166.png)
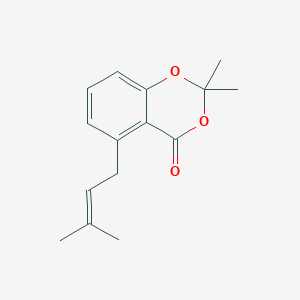
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12583180.png)
